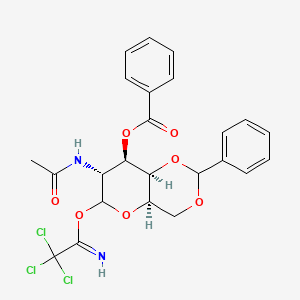
3'-Hydroxy Warfarin
描述
3’-Hydroxy Warfarin is a hydroxylated metabolite of Warfarin, a well-known anticoagulant drug. Warfarin is widely used to prevent blood clot formation and migration, particularly in conditions such as venous thromboembolism, pulmonary embolism, and thromboembolism associated with atrial fibrillation and cardiac valve replacement . The hydroxylation of Warfarin results in several metabolites, including 3’-Hydroxy Warfarin, which plays a significant role in its pharmacokinetics and pharmacodynamics .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3’-Hydroxy Warfarin typically involves the hydroxylation of Warfarin. This can be achieved through enzymatic reactions using cytochrome P450 enzymes, particularly CYP2C9, which catalyzes the hydroxylation at the 3’ position . The reaction conditions generally include the presence of NADPH and oxygen, which are essential for the enzymatic activity.
Industrial Production Methods: Industrial production of 3’-Hydroxy Warfarin follows similar principles but on a larger scale. The process involves the use of bioreactors where Warfarin is exposed to cytochrome P450 enzymes under controlled conditions to ensure efficient hydroxylation. The product is then purified using chromatographic techniques to obtain high-purity 3’-Hydroxy Warfarin .
化学反应分析
Types of Reactions: 3’-Hydroxy Warfarin undergoes various chemical reactions, including:
Oxidation: Further oxidation of 3’-Hydroxy Warfarin can lead to the formation of quinone derivatives.
Reduction: Reduction reactions can convert 3’-Hydroxy Warfarin back to Warfarin or other reduced forms.
Substitution: Substitution reactions can introduce different functional groups at the hydroxyl position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Warfarin and other reduced forms.
Substitution: Various substituted Warfarin derivatives.
科学研究应用
3’-Hydroxy Warfarin has several scientific research applications:
Chemistry: It is used as a model compound to study the hydroxylation reactions of Warfarin and other coumarin derivatives.
Biology: It serves as a probe to investigate the metabolic pathways of Warfarin in biological systems.
Medicine: 3’-Hydroxy Warfarin is studied for its role in the pharmacokinetics and pharmacodynamics of Warfarin therapy. It helps in understanding the interindividual variability in Warfarin response.
作用机制
The mechanism of action of 3’-Hydroxy Warfarin involves its interaction with vitamin K epoxide reductase, similar to Warfarin. It inhibits the production of vitamin K-dependent clotting factors, including factors II, VII, IX, and X, by preventing the reduction of vitamin K epoxide to its active form, vitamin KH2 . This inhibition leads to a decrease in the clotting ability of blood, thereby exerting its anticoagulant effect .
相似化合物的比较
3’-Hydroxy Warfarin can be compared with other hydroxylated metabolites of Warfarin, such as:
- 4’-Hydroxy Warfarin
- 6-Hydroxy Warfarin
- 7-Hydroxy Warfarin
- 8-Hydroxy Warfarin
- 10-Hydroxy Warfarin
Uniqueness: 3’-Hydroxy Warfarin is unique due to its specific hydroxylation position, which influences its pharmacokinetic properties and interaction with cytochrome P450 enzymes. This specificity can affect the overall anticoagulant activity and the metabolic profile of Warfarin .
属性
IUPAC Name |
4-hydroxy-3-[1-(3-hydroxyphenyl)-3-oxobutyl]chromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O5/c1-11(20)9-15(12-5-4-6-13(21)10-12)17-18(22)14-7-2-3-8-16(14)24-19(17)23/h2-8,10,15,21-22H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDKYQGKCKYAWAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(C1=CC(=CC=C1)O)C2=C(C3=CC=CC=C3OC2=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![triazolo[4,5-b]pyridin-3-yl (3R,5R)-7-[(1S,2S,6R,8S,8aR)-8-(2,2-dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]heptanoate](/img/structure/B565270.png)


![1-[2-(2-Hydroxyethoxy)ethyl]piperazine N1-oxide](/img/structure/B565274.png)
![N4-tert-Butoxycarbonyl-1-[2-(2-hydroxyethoxy)ethyl]piperazine N1-Oxide](/img/structure/B565275.png)




